QM31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

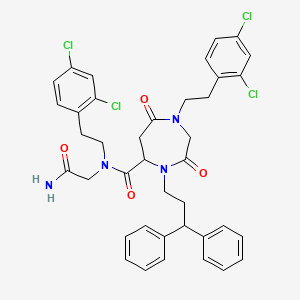

N-(2-amino-2-oxoethyl)-N,1-bis[2-(2,4-dichlorophenyl)ethyl]-4-(3,3-diphenylpropyl)-3,7-dioxo-1,4-diazepane-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H38Cl4N4O4/c40-30-13-11-28(33(42)21-30)15-18-45-25-38(50)47(20-17-32(26-7-3-1-4-8-26)27-9-5-2-6-10-27)35(23-37(45)49)39(51)46(24-36(44)48)19-16-29-12-14-31(41)22-34(29)43/h1-14,21-22,32,35H,15-20,23-25H2,(H2,44,48) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUHYGYGQFSKDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CN(C1=O)CCC2=C(C=C(C=C2)Cl)Cl)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N(CCC5=C(C=C(C=C5)Cl)Cl)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H38Cl4N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

768.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of QM31: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

QM31, also known as SVT016426, is a novel small molecule inhibitor of the Apoptotic Protease-Activating Factor 1 (Apaf-1). Apaf-1 is a key protein in the intrinsic pathway of apoptosis, responsible for the formation of the apoptosome, a multimeric protein complex that activates caspase-9 and initiates the caspase cascade leading to programmed cell death. By targeting Apaf-1, this compound presents a promising therapeutic strategy for conditions where excessive apoptosis is a contributing factor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on signaling pathways, quantitative data on its activity, and detailed experimental protocols.

Mechanism of Action

This compound exerts its primary effect by directly inhibiting the function of Apaf-1, thereby preventing the downstream activation of the apoptotic cascade. The mechanism of action can be dissected into two main areas:

-

Inhibition of Apoptosome Formation and Function: The central role of Apaf-1 is to oligomerize in the presence of cytochrome c and dATP to form the apoptosome. This platform then recruits and activates procaspase-9. This compound interferes with this process, although the precise binding site is still under investigation. It is hypothesized that this compound binds to either the caspase-recruitment domain (CARD) and nucleotide-binding and oligomerization domain (NOD) interface or the dATP binding site within the NOD of Apaf-1. This binding is thought to stabilize Apaf-1 in an inactive conformation, preventing the necessary conformational changes required for apoptosome assembly.[1]

-

Mitochondrioprotective Effects: Beyond its direct action on Apaf-1, this compound has been observed to have a protective effect on mitochondria. Specifically, it inhibits the release of cytochrome c from the mitochondria, a critical upstream event in the intrinsic apoptosis pathway. This effect appears to be independent of its interaction with Apaf-1, suggesting a secondary mechanism of action that contributes to its overall cytoprotective properties.[2][3]

-

Interference with the Intra-S-Phase DNA Damage Checkpoint: Apaf-1 has a secondary role in the cell cycle, specifically in the intra-S-phase DNA damage checkpoint. This compound has been shown to suppress this function of Apaf-1, further highlighting its multifaceted interaction with this key cellular protein.[2][3]

Signaling Pathways

The primary signaling pathway affected by this compound is the intrinsic pathway of apoptosis . A simplified representation of this pathway and the points of intervention by this compound is depicted below.

Caption: Intrinsic apoptosis pathway and inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following table summarizes the key quantitative data available.

| Parameter | Value | Cell/System | Reference |

| IC50 (Apoptosome Formation) | 7.9 µM | In vitro | [4] |

| IC50 (Apaf-1-induced Caspase Activity) | 5 µM | HeLa S100 cell extracts | [5] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.

In Vitro Apoptosome Activity Assay

This assay measures the ability of this compound to inhibit the formation and activity of the apoptosome in a cell-free system.

Workflow:

Caption: Workflow for the in vitro apoptosome activity assay.

Protocol:

-

Preparation of HeLa S100 Cytosolic Extracts:

-

HeLa cells are harvested and washed with phosphate-buffered saline (PBS).

-

Cells are resuspended in an extraction buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).

-

Cells are lysed by dounce homogenization.

-

The lysate is centrifuged at 100,000 x g for 1 hour at 4°C. The resulting supernatant is the S100 extract.

-

-

Apoptosome Reconstitution and Inhibition:

-

In a 96-well plate, incubate 10-20 µg of HeLa S100 extract with 1 mM dATP and 10 µM horse heart cytochrome c.

-

Add varying concentrations of this compound (or vehicle control) to the wells.

-

Incubate the mixture at 37°C for 1 hour to allow for apoptosome formation and caspase activation.

-

-

Measurement of Caspase Activity:

-

Add a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC (acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), to each well to a final concentration of 50 µM.

-

Measure the increase in fluorescence (excitation ~380 nm, emission ~460 nm) over time using a fluorescence plate reader.

-

-

Data Analysis:

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence curve.

-

The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cytochrome c Release Assay

This assay is used to assess the mitochondrioprotective effect of this compound by measuring the release of cytochrome c from mitochondria in cultured cells undergoing apoptosis.

Workflow:

Caption: Workflow for the cytochrome c release assay.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa or Jurkat) at an appropriate density.

-

Induce apoptosis using a suitable stimulus (e.g., staurosporine, etoposide).

-

Concurrently treat the cells with the desired concentrations of this compound or a vehicle control.

-

Incubate for a time period sufficient to induce cytochrome c release (typically 4-6 hours).

-

-

Cellular Fractionation:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cell pellet in a digitonin-based lysis buffer that selectively permeabilizes the plasma membrane while leaving the mitochondrial outer membrane intact.

-

Incubate on ice to allow for cell lysis.

-

Centrifuge at a low speed (e.g., 1,000 x g) to pellet the nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

-

The mitochondrial pellet is washed and then lysed in a separate buffer.

-

-

Western Blotting:

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for cytochrome c.

-

To ensure proper fractionation, also probe with antibodies against a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities for cytochrome c in the cytosolic and mitochondrial fractions.

-

A decrease in cytochrome c in the mitochondrial fraction and a corresponding increase in the cytosolic fraction in the apoptosis-induced samples indicate cytochrome c release.

-

The inhibitory effect of this compound is determined by the reduction of cytochrome c in the cytosolic fraction of this compound-treated cells compared to the vehicle-treated control.

-

Conclusion

This compound is a potent and specific inhibitor of Apaf-1, a critical mediator of the intrinsic apoptotic pathway. Its mechanism of action involves the direct inhibition of apoptosome formation and a secondary, Apaf-1-independent mitochondrioprotective effect. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel therapeutics targeting apoptosis. Further investigation into the precise binding site of this compound on Apaf-1 and its in vivo efficacy will be crucial for its continued development as a potential therapeutic agent.

References

- 1. Role of apoptosis in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pan-cancer analysis of the extent and consequences of intratumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Pan-cancer analysis of intratumor heterogeneity as a prognostic determinant of survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vicentresearchlab.com [vicentresearchlab.com]

QM31: A Technical Guide to a Selective Apaf-1 Inhibitor for Apoptosis Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptotic Protease Activating Factor-1 (Apaf-1) is a critical protein in the intrinsic pathway of apoptosis, acting as the central scaffold for the formation of the apoptosome. The assembly of this complex initiates a caspase cascade that culminates in programmed cell death. Consequently, the inhibition of Apaf-1 presents a promising therapeutic strategy for diseases characterized by excessive apoptosis. This document provides a comprehensive technical overview of QM31 (also known as SVT016426), a selective small-molecule inhibitor of Apaf-1. We will delve into its discovery, mechanism of action, and the experimental protocols used for its characterization, offering a valuable resource for researchers in the fields of apoptosis and drug discovery.

Introduction: The Role of Apaf-1 in Apoptosis

The intrinsic pathway of apoptosis is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal, leading to mitochondrial outer membrane permeabilization (MOMP). This event results in the release of cytochrome c into the cytosol. In the presence of deoxyadenosine triphosphate (dATP) or adenosine triphosphate (ATP), cytochrome c binds to Apaf-1, a 130-140 kDa protein.[1] This binding induces a conformational change in Apaf-1, leading to its oligomerization into a heptameric wheel-like structure known as the apoptosome.[2][3]

Apaf-1 is a multi-domain protein comprising:

The assembled apoptosome recruits procaspase-9 through homophilic CARD-CARD interactions.[6][7] This proximity facilitates the auto-activation of procaspase-9, which then activates downstream effector caspases, such as caspase-3 and -7, executing the final stages of apoptosis.[8] Given its central role, Apaf-1 is a key target for therapeutic intervention in pathologies associated with excessive cell death.

Discovery and History of this compound

This compound, also identified as SVT016426, emerged from a medicinal chemistry initiative designed to enhance a class of linear peptidomimetics.[5] These initial compounds were identified as inhibitors of apoptosome activity through chemical library screening.[5][9] The development of this compound marked the creation of a new class of cytoprotective agents that specifically target Apaf-1.[4][5]

Mechanism of Action

This compound is a selective inhibitor of Apaf-1 that functions by preventing the formation of the apoptosome.[10] This interference with the apoptosome assembly effectively blocks the activation of procaspase-9.[5] Further studies using Nuclear Magnetic Resonance (NMR) have confirmed a direct interaction between this compound and Apaf-1, with the binding site likely involving the CARD and NOD domains.[5]

Beyond its direct inhibition of the apoptosome, this compound exhibits additional cellular effects:

-

Mitochondrioprotective Functions: this compound has been observed to inhibit the release of cytochrome c from the mitochondria, a crucial upstream event in the intrinsic apoptotic pathway. This effect may be independent of its direct action on Apaf-1 and contributes significantly to its cytoprotective properties.[4]

-

Interference with the Intra-S-Phase DNA Damage Checkpoint: Apaf-1 has a non-apoptotic role in cell cycle regulation. This compound has been shown to suppress this Apaf-1-dependent checkpoint.[4][11]

The multifaceted mechanism of this compound, targeting both the core apoptotic machinery and upstream mitochondrial events, makes it a potent and valuable tool for studying and modulating apoptosis.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following table summarizes the key data points.

| Parameter | Description | Value (IC50) | Cell System/Assay Condition | Reference |

| Apoptosome Formation Inhibition | Concentration of this compound required to inhibit 50% of apoptosome formation in vitro. | 7.9 µM | In vitro reconstituted apoptosome | [10][11][12] |

| Caspase Activity Inhibition | Concentration of this compound required to inhibit 50% of Apaf-1-induced caspase activity. | 5 µM | HeLa S100 cell extracts with 0.5-2 µM SVT016426 | [10] |

Key Experimental Protocols

The characterization of this compound as an Apaf-1 inhibitor involves several key experimental procedures. Detailed methodologies are provided below.

Apoptosome Activity Assay (Caspase Activation)

This assay measures the ability of this compound to inhibit the activation of caspases in a system where the apoptosome is reconstituted.

Principle: Cytosolic extracts containing Apaf-1 and procaspases are induced to form the apoptosome by the addition of dATP and cytochrome c. The resulting caspase activity is measured using a fluorogenic caspase substrate.

Materials:

-

HeLa S100 cytosolic extract

-

dATP solution

-

Cytochrome c (from equine heart)

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC)

-

Assay Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT)

-

This compound (SVT016426)

-

96-well microplate reader (fluorometer)

Procedure:

-

Prepare the HeLa S100 cytosolic extract according to standard protocols.

-

In a 96-well plate, pre-incubate the HeLa S100 extract with various concentrations of this compound (or vehicle control) for 15-30 minutes at 30°C.

-

Initiate apoptosome formation by adding dATP (final concentration 1 mM) and cytochrome c (final concentration 10 µM).

-

Incubate the reaction mixture for 1 hour at 37°C to allow for apoptosome assembly and caspase activation.

-

Add the fluorogenic caspase-3 substrate Ac-DEVD-AFC (final concentration 50 µM).

-

Measure the fluorescence kinetics at an excitation wavelength of 400 nm and an emission wavelength of 505 nm over time.

-

Calculate the rate of substrate cleavage (caspase activity) from the linear phase of the reaction. The IC50 value for this compound can be determined by plotting the percentage of inhibition against the inhibitor concentration.[9]

Cell Viability Assay (MTT Assay)

This assay assesses the cytoprotective effect of this compound against an apoptotic stimulus.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[13]

Materials:

-

Cell line of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

Apoptotic stimulus (e.g., etoposide, staurosporine)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader (absorbance)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce apoptosis by adding the apoptotic stimulus. Include appropriate controls (untreated cells, cells with stimulus only, cells with this compound only).

-

Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control.[13][14]

Co-Immunoprecipitation of Apaf-1

This technique is used to confirm the interaction of Apaf-1 with other components of the apoptosome, such as procaspase-9, and to study the effect of this compound on this complex formation.

Principle: An antibody against a target protein (e.g., caspase-9) is used to capture the protein from a cell lysate. If other proteins are part of a complex with the target protein, they will also be pulled down. The presence of these interacting proteins is then detected by Western blotting.

Materials:

-

Cell lysate (e.g., from Jurkat cells)

-

dATP and cytochrome c

-

This compound

-

Antibody for immunoprecipitation (e.g., anti-caspase-9 monoclonal antibody)[15]

-

Protein A/G-agarose beads

-

Co-IP Lysis Buffer (non-denaturing)

-

Wash Buffer

-

SDS-PAGE sample buffer

-

Primary antibody for Western blotting (e.g., anti-Apaf-1 antibody)[1]

-

Secondary HRP-conjugated antibody

-

Chemiluminescence substrate

Procedure:

-

Prepare cell lysates from cells treated with or without an apoptotic stimulus in the presence or absence of this compound.

-

To induce apoptosome formation in vitro, incubate the cell-free extracts with cytochrome c (50 µg/mL) and dATP (1 mM) for a specified time (e.g., 30 minutes) at 37°C.[15]

-

Pre-clear the lysates by incubating with Protein A/G-agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the anti-caspase-9 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G-agarose beads and incubate for another 2-4 hours to capture the immune complexes.

-

Wash the beads several times with Wash Buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-Apaf-1 primary antibody, followed by an HRP-conjugated secondary antibody.

-

Detect the presence of Apaf-1 using a chemiluminescence detection system. A band for Apaf-1 in the caspase-9 immunoprecipitate indicates an interaction.

ATPase Assay

This assay can be used to investigate if this compound affects the dATP/ATP hydrolysis activity of Apaf-1, which is linked to its oligomerization.

Principle: The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. A common method is the malachite green assay, where a molybdate-malachite green complex binds to free orthophosphate, resulting in a color change that can be measured spectrophotometrically.

Materials:

-

Purified recombinant Apaf-1 protein

-

ATP or dATP solution

-

This compound

-

Assay Buffer (containing MgCl2, as it's a required cofactor)

-

Malachite Green Reagent

-

Phosphate standards

-

96-well plate

-

Microplate reader (absorbance)

Procedure:

-

In a 96-well plate, add purified Apaf-1 to the Assay Buffer.

-

Add various concentrations of this compound or vehicle control and pre-incubate for 15-30 minutes.

-

Start the reaction by adding ATP or dATP.

-

Incubate at 37°C for a fixed period (e.g., 30-60 minutes).

-

Stop the reaction by adding the Malachite Green Reagent. This reagent also initiates color development.

-

Allow the color to stabilize (approximately 20-30 minutes).

-

Measure the absorbance at a wavelength of ~620-650 nm.

-

Create a standard curve using the phosphate standards to determine the concentration of Pi released in each reaction.

-

Calculate the specific activity of the ATPase and the inhibitory effect of this compound.[16]

Visualizations

Apaf-1 Signaling Pathway and this compound Inhibition

Caption: Intrinsic apoptosis pathway showing Apaf-1 activation and inhibition by this compound.

Experimental Workflow for this compound Discovery

Caption: Workflow illustrating the discovery process of the Apaf-1 inhibitor this compound.

This compound Mechanism of Action

Caption: Diagram showing this compound binding to Apaf-1 to prevent apoptosome formation.

References

- 1. Apaf-1 Antibody | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. Apaf-1 oligomerizes into biologically active approximately 700-kDa and inactive approximately 1.4-MDa apoptosome complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Apaf-1 Inhibitors Protect from Unwanted Cell Death in In Vivo Models of Kidney Ischemia and Chemotherapy Induced Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solution structure of Apaf-1 CARD and its interaction with caspase-9 CARD: A structural basis for specific adaptor/caspase interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 9. Apaf1 inhibition promotes cell recovery from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound (SVT016426) | Apaf-1 inhibitor | Probechem Biochemicals [probechem.com]

- 12. Apaf-1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. embopress.org [embopress.org]

- 16. resources.novusbio.com [resources.novusbio.com]

The Role of QM31 (SVT016426) in Apoptosis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. Dysregulation of apoptotic pathways is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Consequently, the molecular machinery of apoptosis has become a critical target for therapeutic intervention. This technical guide provides an in-depth overview of the role of QM31, also known as SVT016426, a small molecule inhibitor of Apoptotic Peptidase Activating Factor 1 (Apaf-1), in the intrinsic apoptosis pathway. We will detail its mechanism of action, present quantitative data on its efficacy, outline key experimental protocols for its study, and provide visual representations of the relevant signaling pathways.

Introduction to this compound (SVT016426)

This compound (SVT016426) is a cytoprotective agent that has been identified as a selective inhibitor of Apaf-1, a key protein in the intrinsic pathway of apoptosis.[1] By targeting Apaf-1, this compound intervenes at a critical juncture in the apoptotic cascade, preventing the formation of the apoptosome and subsequent activation of initiator caspases. This targeted inhibition makes this compound a valuable tool for studying the intricacies of apoptosis and a potential therapeutic agent for diseases characterized by excessive cell death.

Mechanism of Action

The intrinsic pathway of apoptosis is initiated by various intracellular stresses, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. This compound exerts its anti-apoptotic effects through a dual mechanism:

-

Primary Mechanism: Inhibition of Apoptosome Formation: Upon its release, cytochrome c binds to Apaf-1, triggering a conformational change that allows for the recruitment of procaspase-9 and the formation of a large protein complex known as the apoptosome. This compound directly inhibits the formation of this complex.[1] This action prevents the subsequent activation of caspase-9, the initiator caspase in this pathway, thereby halting the downstream activation of executioner caspases like caspase-3.

-

Secondary Mechanism: Inhibition of Cytochrome c Release: In addition to its primary role in inhibiting the apoptosome, this compound has been shown to exert a protective effect on mitochondria by inhibiting the release of cytochrome c.[2] This upstream action further prevents the initiation of the apoptotic cascade. The proposed mechanism involves the inhibition of the apoptosome function of Apaf-1, which in turn promotes Apaf-1's interaction with the mitochondria, thereby preventing cytochrome c release.[2]

Quantitative Data

The efficacy of this compound (SVT016426) as an apoptosis inhibitor has been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of Apoptosome Formation and Caspase Activation

| Parameter | Value | Cell System/Assay Condition | Reference |

| IC50 for Apoptosome Formation Inhibition | 7.9 µM | In vitro reconstituted apoptosome | [1][3] |

| IC50 for Apaf-1-induced Caspase Activity | 5 µM | HeLa S100 cell extracts | [1] |

Table 2: Cytoprotective Effects of SVT016426 in Cellular Models of Apoptosis

| Cell Model | Apoptotic Stimulus | SVT016426 Concentration | Observed Effect | Reference |

| HeLa Cells | Hypoxia/Hypercapnia | 5 µM | Increase in unaffected healthy cells from 30% to 49% ± 2% | [4] |

| HeLa Cells | Doxorubicin | 5 µM | Increase in unaffected healthy cells from 50% to 56% ± 5% | [4] |

| HeLa Cells | Doxorubicin | 5 µM | ~20% inhibition of cell death | [4] |

Signaling Pathways and Experimental Workflows

The Intrinsic Apoptosis Pathway and the Role of this compound

The following diagram illustrates the intrinsic apoptosis pathway and highlights the points of intervention by this compound.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the anti-apoptotic activity of this compound.

Detailed Experimental Protocols

Cell-Based Caspase Activation Assay

This protocol is adapted from a study evaluating the effect of SVT016426 on doxorubicin-induced apoptosis in HeLa cells.[4]

Objective: To quantify the activity of executioner caspases (e.g., caspase-3) in cell lysates following treatment with an apoptotic stimulus and this compound.

Materials:

-

HeLa cells

-

Doxorubicin (Doxo)

-

SVT016426 (this compound)

-

Lipofectamine™ 2000 (for optional siRNA transfection)

-

Control and Apaf-1 siRNA

-

Cell lysis buffer

-

Assay buffer

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC)

-

96-well plate

-

Spectrofluorometer

Procedure:

-

Cell Culture and Treatment:

-

Culture HeLa cells to the desired confluency.

-

(Optional) For target validation, transfect cells with control or Apaf-1 siRNA 24 hours prior to treatment.

-

Pre-treat cells with SVT016426 (e.g., 5 µM) for 1 hour.

-

Induce apoptosis by adding doxorubicin (e.g., 1 µM).

-

Incubate for 24 hours.

-

-

Preparation of Cytosolic Extracts:

-

Harvest the cells.

-

Prepare cytosolic extracts as per standard laboratory protocols.

-

-

Caspase Activity Measurement:

-

Determine the total protein concentration of the cytosolic extracts.

-

In a 96-well plate, mix 50 µg of total protein with assay buffer containing 20 µmol/L of Ac-DEVD-AFC substrate.

-

Measure the fluorescence using a spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Cytochrome c Release Assay (Western Blot)

This protocol outlines the detection of cytochrome c release from mitochondria into the cytosol via cell fractionation and Western blotting.

Objective: To determine if this compound can prevent the translocation of cytochrome c from the mitochondria to the cytosol.

Materials:

-

Treated and control cells

-

Dounce homogenizer

-

Fractionation buffer (e.g., containing HEPES-KOH, KCl, MgCl₂, EDTA, EGTA, sucrose, and protease inhibitors)

-

Centrifuge and ultracentrifuge

-

SDS-PAGE equipment

-

PVDF membrane

-

Primary antibody against cytochrome c

-

Secondary HRP-conjugated antibody

-

Chemiluminescence detection reagents

Procedure:

-

Cell Fractionation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold fractionation buffer.

-

Homogenize the cells using a Dounce homogenizer.

-

Perform differential centrifugation to separate the cytosolic and mitochondrial fractions. This typically involves a low-speed spin to pellet nuclei and intact cells, followed by a higher-speed spin to pellet mitochondria, and a final ultracentrifugation step to clarify the cytosolic supernatant.

-

-

Western Blotting:

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for cytochrome c.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and imaging system. An increased signal for cytochrome c in the cytosolic fraction of apoptotic stimulus-treated cells compared to this compound co-treated cells indicates an inhibitory effect.

-

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This is a standard flow cytometry-based assay to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the percentage of cells in different stages of cell death after treatment with an apoptotic inducer and this compound.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Live cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

Primary necrotic cells will be Annexin V negative and PI positive.

-

Conclusion

This compound (SVT016426) is a potent and selective inhibitor of the intrinsic apoptosis pathway, acting primarily through the inhibition of Apaf-1-mediated apoptosome formation and secondarily by preventing mitochondrial cytochrome c release. Its well-characterized mechanism of action and quantifiable inhibitory effects make it an invaluable tool for apoptosis research. The experimental protocols detailed in this guide provide a framework for investigating the efficacy of this compound and other potential apoptosis modulators. For professionals in drug development, the targeted action of this compound on a key regulatory node of apoptosis highlights its potential as a therapeutic candidate for conditions involving excessive programmed cell death. Further investigation into its in vivo efficacy and safety profile is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Apaf-1 Inhibitors Protect from Unwanted Cell Death in In Vivo Models of Kidney Ischemia and Chemotherapy Induced Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apaf-1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 4. Apaf1 inhibition promotes cell recovery from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Literature Review of QM31 in Cytoprotection: An In-depth Technical Guide

An extensive search of scientific literature did not yield specific information on a compound or agent designated "QM31" in the context of cytoprotection. This suggests that "this compound" may be an internal project name, a very recently developed compound not yet described in published literature, or a potential typographical error.

To provide a relevant and comprehensive technical guide as requested, clarification on the identity of "this compound" is necessary. For instance, providing the chemical name, class of compound (e.g., small molecule, peptide, etc.), or any known biological targets would enable a focused and effective literature search.

In the absence of specific data for "this compound," this guide will present a general framework for a literature review in cytoprotection, which can be applied once the identity of the compound is clarified. This framework will address the core requirements outlined in the user request, including data presentation, experimental protocols, and the visualization of signaling pathways.

General Framework for a Cytoprotection Literature Review

1. Data Presentation: Summarizing Quantitative Data

Once relevant studies are identified, quantitative data on the cytoprotective effects of the compound of interest should be extracted and organized into tables. This allows for easy comparison of efficacy across different experimental models and conditions. Key parameters to include are:

-

Table 1: In Vitro Cytoprotective Efficacy

-

Cell Line: The specific cell type used (e.g., hepatocytes, neurons, endothelial cells).

-

Insult/Toxin: The damaging agent used to induce cell death (e.g., oxidative stress inducer like H₂O₂, chemotherapeutic agent, inflammatory cytokine).

-

Concentration of Compound: The dose range of the protective agent tested.

-

Outcome Measure: The quantitative measure of cell viability or death (e.g., % viability, IC₅₀, LD₅₀, apoptosis rate).

-

Key Findings: A brief summary of the protective effect.

-

Reference: The source publication.

-

-

Table 2: In Vivo Cytoprotective Efficacy

-

Animal Model: The species and strain of animal used, and the disease model if applicable (e.g., ischemia-reperfusion injury model in rats).

-

Dosage and Administration Route: The dose of the compound and how it was administered (e.g., oral, intravenous).

-

Organ/Tissue Protected: The specific organ or tissue showing a protective effect.

-

Outcome Measure: The quantitative measure of protection (e.g., infarct size, serum enzyme levels, histological score).

-

Key Findings: A brief summary of the in vivo protective effect.

-

Reference: The source publication.

-

2. Experimental Protocols: Detailing Methodologies

A thorough technical guide requires a detailed description of the experimental methods used to evaluate cytoprotection. This allows for the critical assessment of the data and facilitates the replication of the experiments. For each key experiment, the following should be detailed:

-

Cell Culture and Treatment:

-

Cell line, passage number, and culture conditions (media, supplements, temperature, CO₂).

-

Details of the insult, including the concentration and duration of exposure.

-

Details of the treatment with the protective compound, including pre-treatment, co-treatment, or post-treatment protocols.

-

-

Cytotoxicity/Viability Assays:

-

The specific assay used (e.g., MTT, LDH release, trypan blue exclusion, Annexin V/PI staining).

-

The principle of the assay.

-

Step-by-step protocol, including reagent preparation, incubation times, and detection method (e.g., absorbance, fluorescence).

-

-

Western Blotting for Signaling Pathway Analysis:

-

Protein extraction protocol.

-

Protein quantification method (e.g., BCA assay).

-

SDS-PAGE conditions (gel percentage, running buffer).

-

Protein transfer conditions (membrane type, transfer buffer).

-

Antibody details (primary and secondary antibodies, dilutions, incubation times).

-

Detection method (e.g., chemiluminescence).

-

-

Animal Studies:

-

Animal species, strain, age, and weight.

-

Housing and husbandry conditions.

-

Detailed description of the injury model.

-

Drug formulation and administration protocol.

-

Endpoint analysis (e.g., tissue collection, blood sampling, imaging).

-

Statistical analysis methods.

-

3. Visualization of Signaling Pathways and Workflows

Diagrams are crucial for illustrating the complex biological processes involved in cytoprotection. Using a standardized format like the DOT language for Graphviz ensures clarity and consistency.

Example of a Generic Cytoprotective Signaling Pathway:

This diagram illustrates a hypothetical scenario where a cytoprotective compound activates a signaling cascade leading to the expression of antioxidant enzymes.

Caption: A generalized signaling pathway for a cytoprotective compound.

Example of a Standard Experimental Workflow:

This diagram outlines a typical workflow for screening and characterizing a potential cytoprotective agent.

Caption: A standard workflow for cytoprotective drug discovery.

To proceed with a detailed and accurate technical guide, please provide a more specific identifier for "this compound". Once this information is available, a comprehensive literature review can be conducted to populate the frameworks described above with specific data, protocols, and pathway diagrams relevant to the compound of interest.

An In-depth Technical Guide to the Intra-S-Phase DNA Damage Checkpoint

For Researchers, Scientists, and Drug Development Professionals

The faithful replication of the genome during the S phase of the cell cycle is paramount for maintaining genetic stability. However, the DNA replication machinery is constantly challenged by various endogenous and exogenous factors that can cause DNA damage or stall replication forks. To counteract these threats, eukaryotic cells have evolved a sophisticated surveillance mechanism known to as the intra-S-phase DNA damage checkpoint. This checkpoint is a complex signaling network that transiently slows down DNA replication, stabilizes stalled replication forks, and prevents the firing of new replication origins, thereby providing time for DNA repair and preventing the inheritance of damaged genetic material.[1][2][3][4] Defects in this checkpoint can lead to genomic instability, a hallmark of cancer, making its components attractive targets for therapeutic intervention.[1][5]

This technical guide provides a comprehensive overview of the core signaling pathways of the intra-S-phase DNA damage checkpoint, presents quantitative data on its activation and effects, and details key experimental protocols for its investigation.

Core Signaling Pathways

The intra-S-phase checkpoint is primarily orchestrated by two master sensor kinases, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), which are members of the phosphoinositide 3-kinase-related kinase (PIKK) family.[1][6] These kinases are activated by different types of DNA lesions and initiate distinct but partially overlapping signaling cascades.

The ATR-Chk1 Signaling Axis

The ATR-Chk1 pathway is the principal signaling cascade activated in response to a broad range of DNA lesions that cause replication stress, such as those induced by UV radiation or hydroxyurea (HU), which lead to the generation of single-stranded DNA (ssDNA) at stalled replication forks.[1][7]

-

Sensing Replication Stress: When a replication fork encounters a DNA lesion, the replicative helicase can become uncoupled from the DNA polymerase, leading to the accumulation of long stretches of ssDNA.[1] This ssDNA is rapidly coated by Replication Protein A (RPA), forming a nucleoprotein filament that serves as a platform for the recruitment of checkpoint proteins.[1][7]

-

ATR Activation: The ATR-interacting protein (ATRIP) binds directly to the RPA-coated ssDNA, recruiting the ATR kinase to the site of damage.[1] The full activation of ATR kinase activity is a multi-step process that requires the activities of other checkpoint proteins. The Rad9-Hus1-Rad1 (9-1-1) clamp complex is loaded onto the 5' junction of the ssDNA-dsDNA by the Rad17-RFC clamp loader.[8] The loaded 9-1-1 complex then recruits TopBP1, which directly interacts with and stimulates the kinase activity of ATR.[8]

-

Signal Transduction via Chk1: Once activated, ATR phosphorylates a multitude of substrates, with the most critical effector of the intra-S-phase checkpoint being the serine/threonine kinase Chk1.[1][7] The phosphorylation of Chk1 by ATR is facilitated by the adaptor protein Claspin, which brings Chk1 into proximity with ATR at the stalled fork.[7] ATR phosphorylates Chk1 on two key serine residues, Ser317 and Ser345, leading to its activation.[9]

-

Downstream Effects: Activated Chk1 then phosphorylates a wide range of downstream targets to elicit the checkpoint response.[10] A key target is the Cdc25A phosphatase, which is responsible for activating cyclin-dependent kinases (CDKs) that promote S-phase progression.[11] Chk1-mediated phosphorylation of Cdc25A targets it for ubiquitin-mediated proteasomal degradation.[9][11] The resulting decrease in CDK activity leads to the inhibition of new replication origin firing.[12] Additionally, the ATR-Chk1 pathway is crucial for stabilizing stalled replication forks to prevent their collapse into double-strand breaks.[1][7]

Caption: The ATR-Chk1 signaling pathway in the intra-S-phase DNA damage checkpoint.

The ATM-Chk2 Signaling Axis

The ATM-Chk2 pathway is primarily activated by DNA double-strand breaks (DSBs), such as those generated by ionizing radiation (IR).[2][13] While ATR is considered the main kinase for the intra-S-phase checkpoint, ATM also plays a significant role, particularly in response to DSBs encountered during S-phase.[6]

-

Sensing DSBs: DSBs are recognized by the Mre11-Rad50-Nbs1 (MRN) complex, which binds to the broken DNA ends.[13]

-

ATM Activation: The MRN complex recruits and activates ATM at the site of the DSB.[13]

-

Signal Transduction via Chk2: Activated ATM then phosphorylates a number of downstream targets, including the effector kinase Chk2.[2] ATM also phosphorylates Nbs1, which is required for the full activation of the intra-S-phase checkpoint.[11]

-

Downstream Effects: Similar to Chk1, activated Chk2 can also phosphorylate and promote the degradation of Cdc25A, leading to the inhibition of origin firing.[2][13] Studies have shown that ATM and ATR can act in parallel pathways to regulate the intra-S-phase checkpoint, with both converging on the regulation of the Chk1/Chk2-Cdc25A-CDK2 cascade.[2][13]

Quantitative Data on Checkpoint Activation and Effects

The activation of the intra-S-phase checkpoint leads to measurable changes in cellular processes. The following tables summarize key quantitative data from the literature.

| Parameter | Treatment | Cell Line | Effect | Fold Change/Percentage | Reference |

| Protein Phosphorylation | |||||

| Chk1 (Ser345) | Camptothecin (1 µM) | HT29 | Increased phosphorylation | ~4-fold | [14] |

| Chk1 (Ser317/Ser345) | Hydroxyurea | HeLa | Increased phosphorylation | Not specified | [15] |

| Rad53 (Chk2 homolog) | MMS (0.033%) | S. cerevisiae | Increased phosphorylation | Not specified | [16] |

| Replication Dynamics | |||||

| Origin Firing | Chk1 inhibition | Human cells | Increased origin firing | Not specified | [12] |

| Fork Velocity | Camptothecin (1 µM) | HT29 | Decreased fork velocity | ~50% reduction | [14] |

| Fork Velocity | Hydroxyurea | Human cells | Decreased fork velocity | Not specified | [17] |

| Cell Cycle Progression | |||||

| S-phase cells | Camptothecin (1 µM) | HT29 | S-phase accumulation | ~20% increase in S-phase cells after 8h | [14] |

| G2/M population | Doxorubicin | CEM | Increased G2/M population | Dose-dependent increase | [18] |

Detailed Experimental Protocols

Investigating the intra-S-phase checkpoint requires a combination of techniques to assess signaling events, DNA replication dynamics, and cell cycle progression.

DNA Fiber Analysis for Replication Fork Dynamics

This technique allows for the direct visualization and measurement of individual DNA replication forks at the single-molecule level.[17][19][20][21]

Objective: To measure replication fork speed, origin firing frequency, and fork stalling/restart events.

Methodology:

-

Cell Labeling:

-

Culture cells to be studied to ~70-80% confluency.

-

Incubate cells with a first thymidine analog, such as 5-chloro-2'-deoxyuridine (CldU), for a defined period (e.g., 20-30 minutes).

-

Remove the CldU-containing medium and wash the cells with warm PBS.

-

Add medium containing the DNA damaging agent or replication stress inducer (e.g., hydroxyurea, camptothecin) for the desired time.

-

Remove the treatment medium and wash the cells.

-

Incubate cells with a second thymidine analog, 5-iodo-2'-deoxyuridine (IdU), for a defined period (e.g., 20-30 minutes).

-

-

DNA Fiber Spreading:

-

Harvest the cells by trypsinization and resuspend in PBS at a concentration of 2.5 x 10^5 cells/mL.

-

Mix 2.5 µL of the cell suspension with 7.5 µL of lysis buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS) on a glass slide.

-

Allow the cells to lyse for 2-4 minutes at room temperature.

-

Tilt the slide to allow the DNA-containing droplet to run down the slide, stretching the DNA fibers.

-

Air dry the slides and fix in 3:1 methanol:acetic acid for 10 minutes.

-

-

Immunostaining:

-

Denature the DNA by incubating the slides in 2.5 M HCl for 30 minutes.

-

Wash the slides extensively with PBS.

-

Block the slides with blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour.

-

Incubate with primary antibodies against CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU) for 1 hour.

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488) for 45-60 minutes.

-

Wash and mount the slides with mounting medium.

-

-

Data Acquisition and Analysis:

-

Visualize the fibers using a fluorescence microscope.

-

Capture images and measure the length of the CldU (red) and IdU (green) tracks using image analysis software.

-

Fork speed can be calculated from the length of the tracks and the labeling time.

-

Origin firing events are identified as green tracks flanked by red tracks.

-

Fork stalling is indicated by the presence of only a red track followed by no green track.

-

Caption: Workflow for DNA Fiber Analysis.

Flow Cytometry for Cell Cycle Analysis

This is a high-throughput method to determine the distribution of a cell population in the different phases of the cell cycle based on DNA content.[22][23][24]

Objective: To quantify the percentage of cells in G1, S, and G2/M phases following DNA damage.

Methodology:

-

Cell Preparation and Treatment:

-

Plate cells and treat with the desired DNA damaging agent for various time points.

-

Harvest both floating and attached cells to include any apoptotic cells.

-

Wash cells with PBS and count them.

-

-

Fixation:

-

Resuspend the cell pellet in cold PBS.

-

While vortexing gently, add cold 70% ethanol dropwise to a final concentration of approximately 70%. This step is crucial for proper fixation and permeabilization.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing a DNA intercalating dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the red channel.

-

Gate on single cells to exclude doublets and aggregates.

-

Generate a histogram of DNA content (PI fluorescence intensity).

-

The G1 peak will have a 2N DNA content, and the G2/M peak will have a 4N DNA content. Cells in S-phase will have a DNA content between 2N and 4N.

-

Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in each phase.

-

Kinase Assays for ATR and Chk1 Activity

In vitro kinase assays are essential for directly measuring the enzymatic activity of ATR and Chk1 and for screening potential inhibitors.[10][25][26][27][28][29][30]

Objective: To measure the phosphotransferase activity of immunoprecipitated or recombinant ATR or Chk1.

General Methodology (Radiometric Assay):

-

Enzyme Preparation:

-

Kinase Reaction:

-

Prepare a kinase reaction buffer containing MgCl2, ATP, and a specific substrate for the kinase. For Chk1, a common substrate is the CHKtide peptide.[27] For ATR, a p53-derived peptide can be used.[25][30]

-

Add [γ-³²P]ATP to the reaction mixture.

-

Add the immunoprecipitated kinase or recombinant enzyme to the reaction mix to start the reaction.

-

Incubate at 30°C for a defined period (e.g., 15-30 minutes).

-

-

Stopping the Reaction and Measuring Incorporation:

Non-Radiometric Alternatives: Homogeneous Time-Resolved Fluorescence (HTRF) assays are also commonly used. These assays use antibodies that recognize the phosphorylated substrate, and the signal is detected using a plate reader.[25][30]

Conclusion

The intra-S-phase DNA damage checkpoint is a critical signaling network that safeguards the genome during DNA replication. A detailed understanding of its core components, including the ATR-Chk1 and ATM-Chk2 signaling axes, and their downstream effects on replication dynamics is essential for both basic research and clinical applications. The experimental protocols outlined in this guide provide a robust framework for investigating this checkpoint. Given its central role in maintaining genomic stability and the fact that many cancer cells have defects in these pathways, the intra-S-phase checkpoint continues to be a promising area for the development of novel anti-cancer therapies.[1][5]

References

- 1. The Intra-S Checkpoint Responses to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The DNA damage-dependent intra-S phase checkpoint is regulated by parallel pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Intra-S Checkpoint Responses to DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]

- 6. ATR Contributes More Than ATM in Intra-S-Phase Checkpoint Activation after IR, and DNA-PKcs Facilitates Recovery: Evidence for Modular Integration of ATM/ATR/DNA-PKcs Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Separation of intra-S checkpoint protein contributions to DNA replication fork protection and genomic stability in normal human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. mcb.berkeley.edu [mcb.berkeley.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. The Intra-S-Phase Checkpoint Affects both DNA Replication Initiation and Elongation: Single-Cell and -DNA Fiber Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. S-phase checkpoint regulations that preserve replication and chromosome integrity upon dNTP depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Use of Quantitative Mass Spectrometric Analysis to Elucidate the Mechanisms of Phospho-priming and Auto-activation of the Checkpoint Kinase Rad53 in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]

- 18. academic.oup.com [academic.oup.com]

- 19. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]

- 20. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dnafiberanalysis.com [dnafiberanalysis.com]

- 22. Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

- 24. Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In vitro ATR kinase assay [bio-protocol.org]

- 26. promega.com [promega.com]

- 27. media.cellsignal.com [media.cellsignal.com]

- 28. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. bdb99.ucsd.edu [bdb99.ucsd.edu]

Technical Guide to Apoptosome Inhibition with a Focus on QM31

This technical guide provides an in-depth overview of the core principles and methodologies for studying apoptosome inhibition, with a specific focus on the small molecule inhibitor QM31. It is intended for researchers, scientists, and drug development professionals working in the field of apoptosis.

Introduction to Apoptosome-Mediated Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. The intrinsic pathway of apoptosis is initiated by various intracellular stresses, leading to the release of cytochrome c from the mitochondria into the cytosol. In the presence of dATP, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering its oligomerization to form a wheel-like protein complex known as the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

This compound: A Direct Inhibitor of Apoptosome Formation

This compound (also known as SVT016426) is a cytoprotective agent that has been identified as a direct inhibitor of apoptosome formation.[1][2] It exerts its inhibitory effect by targeting Apaf-1, a key component of the apoptosome.[1][2] By interfering with the assembly of the apoptosome, this compound prevents the activation of caspase-9 and the subsequent downstream apoptotic cascade.[1][2]

Quantitative Data on this compound and Other Apoptosis Modulators

The following table summarizes the key quantitative data for this compound and provides context with other molecules that modulate the intrinsic apoptosis pathway.

| Compound/Protein | Target | Mechanism of Action | Reported IC50/EC50 | Reference |

| This compound (SVT016426) | Apaf-1 | Inhibits apoptosome formation. | IC50 = 7.9 µM (in vitro) | [1][2] |

| NSC82956 | Apaf-1 | Putative inhibitor of Apaf-1 oligomerization. | IC50 ~ 10 µM (in vitro) | N/A |

| Ac-LEHD-CHO | Caspase-9 | Competitive inhibitor of caspase-9. | Ki = 0.2 nM | N/A |

| Z-VAD-FMK | Pan-caspase | Irreversible pan-caspase inhibitor. | Varies by caspase | N/A |

| SMAC Mimetics (e.g., AT-406) | IAPs (XIAP, cIAP1/2) | Antagonize IAP-mediated inhibition of caspases. | Varies by IAP and cell line |

Experimental Protocols for Studying Apoptosome Inhibition

Characterizing the efficacy and mechanism of apoptosome inhibitors like this compound requires a series of well-defined in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Apoptosome Reconstitution and Caspase-9 Activation Assay

This assay directly measures the ability of a compound to inhibit the formation and activity of the apoptosome in a cell-free system.

Materials:

-

Recombinant human Apaf-1

-

Cytochrome c (from bovine heart)

-

dATP

-

Recombinant human pro-caspase-9

-

Fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC)

-

Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

384-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a master mix containing Apaf-1, cytochrome c, and dATP in the assay buffer.

-

Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

-

Add the master mix to the wells.

-

Incubate the plate at 37°C for 15-30 minutes to allow for apoptosome formation.

-

Add pro-caspase-9 to all wells and incubate at 37°C for 10-20 minutes to allow for its activation.

-

Add the fluorogenic caspase-9 substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity (Excitation/Emission ~400/505 nm for AFC) over time using a fluorometric plate reader.

-

Calculate the rate of substrate cleavage (initial velocity) for each concentration of the test compound.

-

Plot the initial velocity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cytochrome c Release Assay

This assay determines if a compound's anti-apoptotic effect is upstream or downstream of mitochondrial outer membrane permeabilization (MOMP). Since this compound targets Apaf-1, it is expected to act downstream of cytochrome c release.

Method 1: Western Blotting of Subcellular Fractions

Materials:

-

Cell line of interest (e.g., HeLa, Jurkat)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Test compound (e.g., this compound)

-

Cytosol Extraction Buffer (see protocol from Novus Biologicals or similar)

-

Mitochondrial Extraction Buffer

-

Protease inhibitor cocktail

-

Dounce homogenizer

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the apoptosis-inducing agent in the presence or absence of the test compound for the desired time.

-

Harvest the cells and wash with ice-cold PBS.

-

Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions as per established protocols.[3]

-

Determine the protein concentration of each fraction.

-

Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

-

Perform Western blotting and probe the membrane with antibodies against cytochrome c, a cytosolic marker, and a mitochondrial marker.

-

Analyze the levels of cytochrome c in the cytosolic fraction to assess its release from the mitochondria.

Method 2: Immunocytochemistry

Materials:

-

Cells grown on coverslips

-

Apoptosis-inducing agent and test compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-cytochrome c

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Treat cells on coverslips as described above.

-

Fix, permeabilize, and block the cells.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope. In healthy cells, cytochrome c will show a punctate mitochondrial staining pattern. In apoptotic cells, the staining will be diffuse throughout the cytoplasm.[4][5]

Cell-Based Caspase Activity Assays

These assays measure the activity of key caspases, such as caspase-9 and caspase-3/7, in intact cells following an apoptotic stimulus.

Materials:

-

Cell line of interest

-

Apoptosis-inducing agent and test compound

-

Luminescent or colorimetric caspase assay kit (e.g., Caspase-Glo® 9 Assay, Caspase-3/7 Colorimetric Assay Kit).[6][7][8][9][10]

-

White or clear microplate (depending on the assay)

-

Luminometer or spectrophotometric plate reader

Procedure (General):

-

Plate cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified time.

-

Induce apoptosis with an appropriate stimulus.

-

At the desired time point, add the caspase assay reagent directly to the wells.

-

Incubate as per the manufacturer's instructions to allow for cell lysis and substrate cleavage.

-

Measure the luminescence or absorbance.

-

Normalize the signal to a cell viability assay (e.g., CellTiter-Glo®) to account for differences in cell number.

-

Plot the normalized caspase activity against the compound concentration to determine the IC50.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental procedures described in this guide.

Caption: Intrinsic apoptosis pathway and the site of action for this compound.

Caption: Workflow for the in vitro apoptosome reconstitution assay.

Caption: Workflow for detecting cytochrome c release by subcellular fractionation.

References

- 1. This compound (SVT016426) | Apaf-1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. medkoo.com [medkoo.com]

- 3. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 4. Analysis of Cytochrome c Release by Immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Caspase 9 activity assay | Sigma-Aldrich [sigmaaldrich.com]

- 7. Caspase 9 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

- 8. abcam.com [abcam.com]

- 9. cephamls.com [cephamls.com]

- 10. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com.cn]

Methodological & Application

Application Notes and Protocols for QM31: An Inhibitor of the PI3K/Akt/mTOR Signaling Pathway

For Research Use Only. Not for use in diagnostic procedures.

Introduction

QM31 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) / Protein Kinase B (Akt) / mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of numerous cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/Akt/mTOR cascade is a frequent event in various human cancers, making it a key target for therapeutic intervention.[2][3][4] These application notes provide recommended concentrations and detailed protocols for the use of this compound in standard in vitro assays to assess its biological activity and mechanism of action.

Mechanism of Action

This compound is hypothesized to exert its anti-proliferative effects by directly inhibiting the kinase activity of PI3K, a key upstream regulator of the Akt/mTOR signaling cascade. Inhibition of PI3K prevents the phosphorylation and activation of Akt, which in turn leads to the dephosphorylation and activation of downstream effectors, ultimately resulting in the inhibition of cell cycle progression and induction of apoptosis.

Data Presentation

Table 1: Recommended Concentration Range for In Vitro Assays

| Assay Type | Cell Line Example | Recommended Starting Concentration | Concentration Range |

| Cell Viability (MTT/MTS) | MCF-7 (Breast Cancer) | 0.1 µM | 0.01 - 100 µM |

| A549 (Lung Cancer) | 0.5 µM | 0.05 - 100 µM | |

| Western Blotting | HeLa (Cervical Cancer) | 1 µM | 0.1 - 10 µM |

| In Vitro Kinase Assay | N/A | 0.01 µM | 0.001 - 10 µM |

Table 2: Comparative IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 0.85 |

| A549 | Lung Cancer | 1.52 |

| U87-MG | Glioblastoma | 0.98 |

| PC-3 | Prostate Cancer | 2.10 |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Solubilization:

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt. A decrease in the phosphorylation of these proteins upon treatment with this compound would confirm its mechanism of action.[9]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.[9]

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Protocol 3: In Vitro PI3K Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of PI3K.[3][10]

Materials:

-

Recombinant human PI3K enzyme

-

Kinase reaction buffer

-

PIP2 substrate

-

ATP

-

This compound stock solution

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

384-well plates

-

Plate reader

Procedure:

-

Assay Setup:

-

In a 384-well plate, add the PI3K enzyme, kinase reaction buffer, and various concentrations of this compound.

-

Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

-

Kinase Reaction:

-

Initiate the reaction by adding a mixture of PIP2 substrate and ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™). This will quantify the amount of ADP produced, which is proportional to the kinase activity.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

-

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - EE [thermofisher.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. In vitro PI3K gamma kinase assay [bio-protocol.org]

Application Notes and Protocols: QM31 in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A key pathological hallmark in many of these disorders is the dysregulation of cellular signaling pathways, leading to neuronal dysfunction and death. One such critical enzyme implicated in the pathology of multiple neurodegenerative diseases is Glycogen Synthase Kinase 3 Beta (GSK-3β). Overactivity of GSK-3β has been linked to amyloid-β (Aβ) production and tau hyperphosphorylation in Alzheimer's disease, as well as α-synuclein aggregation in Parkinson's disease.

QM31 is a novel, potent, and selective small molecule inhibitor of GSK-3β. These application notes provide an overview of the utility of this compound in various in vitro and in vivo models of neurodegenerative diseases, along with detailed protocols for its use.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various neurodegenerative disease models.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line/System | Neurotoxic Insult | Key Parameter | This compound IC50/EC50 |

| GSK-3β Kinase Assay | Recombinant human GSK-3β | N/A | Kinase Activity | 25 nM |

| Tau Phosphorylation | SH-SY5Y neuroblastoma | Okadaic Acid | p-Tau (Ser396) | 75 nM |

| Aβ Production | HEK293-APPSwe | N/A | Aβ42 Secretion | 150 nM |

| Neuronal Viability | Primary Cortical Neurons | Glutamate | Cell Viability | 120 nM |

| α-Synuclein Aggregation | SH-SY5Y (α-synuclein-A53T) | N/A | Aggregate Formation | 200 nM |

Table 2: In Vivo Efficacy of this compound in a Transgenic Mouse Model of Alzheimer's Disease (APP/PS1)